3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)piperazin-1-yl]pyridazine
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)piperazin-1-yl]pyridazine: is a heterocyclic compound that features a pyridazine ring substituted with a pyrazolyl group and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazolyl Intermediate: The synthesis begins with the preparation of 3,5-dimethyl-1H-pyrazole through the reaction of acetylacetone with hydrazine hydrate.
Pyridazine Ring Formation: The pyrazolyl intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring.
Piperazinyl Substitution: The final step involves the substitution of the pyridazine ring with 4-(2-methylbenzoyl)piperazine under appropriate conditions, such as using a base like potassium carbonate in a polar solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and piperazinyl groups.
Reduction: Reduction reactions can target the carbonyl group in the piperazinyl moiety.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrazolyl and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the pyrazolyl and piperazinyl groups.
Reduction: Reduced forms of the carbonyl group, leading to alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore in drug design. Its structure can be modified to enhance biological activity against specific targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
- N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides
Uniqueness
The uniqueness of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)piperazin-1-yl]pyridazine lies in its combination of the pyrazolyl, piperazinyl, and pyridazine moieties
Properties
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-15-6-4-5-7-18(15)21(28)26-12-10-25(11-13-26)19-8-9-20(23-22-19)27-17(3)14-16(2)24-27/h4-9,14H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMXKDLMKKTHFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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